molecular formula C20H24N4O3 B12019540 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 763110-84-5

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B12019540
CAS No.: 763110-84-5
M. Wt: 368.4 g/mol
InChI Key: JXOFAJHBACKKDP-UHFFFAOYSA-N
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Description

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a tetrazole ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromenone core and introduce the tetrazole ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chromenone core can participate in binding interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy)-4-methyl-2H-chromen-2-one apart from similar compounds is its specific combination of a chromenone core with a tetrazole ring and a cyclohexyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

763110-84-5

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

7-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-4-methylchromen-2-one

InChI

InChI=1S/C20H24N4O3/c1-14-12-20(25)27-18-13-16(9-10-17(14)18)26-11-5-8-19-21-22-23-24(19)15-6-3-2-4-7-15/h9-10,12-13,15H,2-8,11H2,1H3

InChI Key

JXOFAJHBACKKDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCCC3=NN=NN3C4CCCCC4

Origin of Product

United States

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